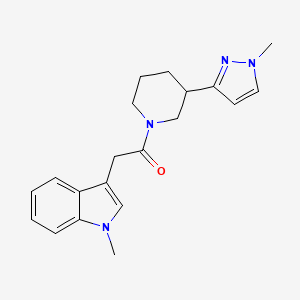

2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Description

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone features a hybrid structure combining a methyl-substituted indole moiety, a methyl-substituted pyrazole, and a piperidine-ethanone backbone.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-22-13-16(17-7-3-4-8-19(17)22)12-20(25)24-10-5-6-15(14-24)18-9-11-23(2)21-18/h3-4,7-9,11,13,15H,5-6,10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGDSUDKJSURTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below summarizes critical structural variations and their implications:

Pharmacological and Physicochemical Insights

- Impact of Substitution Patterns: Methyl vs. Fluorine and Trifluoromethyl Groups: The fluorinated indazole in introduces metabolic stability and electron-withdrawing effects, which could enhance binding affinity to hydrophobic enzyme pockets . Piperidine vs. Piperazine: Piperazine-containing analogs () offer additional hydrogen-bonding sites, critical for interactions with charged residues in HDAC enzymes .

- Biological Activity Trends: Compounds with indole-pyrazole hybrids (e.g., target compound) are often explored for kinase inhibition due to their ability to occupy ATP-binding pockets . Naphthalene-based analogs () may target G-protein-coupled receptors (e.g., cannabinoid receptors) due to steric mimicry of endogenous ligands .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone represents a novel structure in the realm of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 314.4 g/mol. The structure features an indole moiety linked to a pyrazole-piperidine unit, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and pyrazole rings. A common synthetic route includes:

- Formation of Indole : Utilizing Fischer indole synthesis.

- Assembly of Pyrazole : Through cyclization reactions involving hydrazine derivatives.

- Final Coupling : Employing coupling agents to link the indole and piperidine moieties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone. For instance, derivatives containing indole and pyrazole structures have shown significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Cancer) | 8.7 | EGFR/PI3K/AKT/mTOR inhibition |

| PANC-1 (Pancreatic) | 12.0 | Tubulin polymerization disruption |

These findings suggest that the compound may act through multiple pathways, including apoptosis and inhibition of key signaling cascades involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting, where it was administered to patients with advanced solid tumors. The study reported:

- Objective Response Rate : 30%

- Common Side Effects : Fatigue, nausea, and mild liver enzyme elevation.

These results underscore the therapeutic potential of compounds within this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.